![molecular formula C12H11ClN2O4 B1433538 [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1955506-43-0](/img/structure/B1433538.png)
[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Overview
Description
1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CBDA) is an organic acid derived from the metabolism of the natural compound, cannabidiol (CBD). CBDA is a major component of hemp and cannabis plants and has been studied for its potential therapeutic applications. CBDA has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, CBDA has been studied for its ability to modulate the endocannabinoid system, and its potential to treat a variety of conditions such as anxiety, depression, and epilepsy.
Scientific Research Applications
Conformational Studies
- Hydantoin-5-acetic acid, a compound structurally related to [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, has been investigated for its conformational properties. This research is crucial for understanding the compound's potential in forming supramolecular complexes (Gerhardt, Tutughamiarso, & Bolte, 2012).
Antioxidant Activity
- A study synthesizing compounds closely related to the chemical structure of interest showed pronounced antioxidant activity. These insights can be relevant for exploring similar activities in [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (Chornous, Palamar, Yaremii, & Vovk, 2013).
Synthesis of Derivatives
- Research on the synthesis of derivatives from compounds with a core structure similar to [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid has been conducted. These studies are important for understanding the versatility and potential applications of the compound in various fields (Shestakov, Sidorenko, & Shikhaliev, 2007).
Polymorphism Studies
- The conformational landscape and polymorphism of 5-acetic acid hydantoin, closely related to the compound , have been investigated. This research provides insights into the physical properties and stability of such compounds, which are essential for their application in scientific research (Nogueira et al., 2020).
Antimicrobial Activity
- Studies have been conducted on the antimicrobial activity of derivatives similar to [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid. This research is significant for exploring the potential use of the compound in antimicrobial applications (Trotsko et al., 2018).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid may also interact with various biological targets.
Mode of Action
It is known that similar compounds, such as indole derivatives, exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid may also interact with its targets in a variety of ways, leading to diverse biological effects.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . Therefore, it is plausible that [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid may also affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Similar compounds, such as indole derivatives, have been shown to exhibit a variety of biological activities . This suggests that [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid may also have diverse molecular and cellular effects.
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c13-8-4-2-1-3-7(8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGOZIWIKRIMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



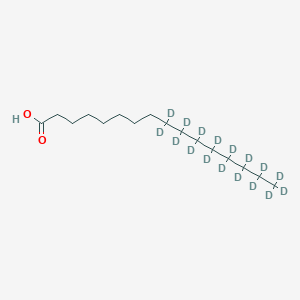
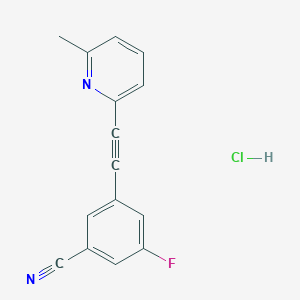
![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)
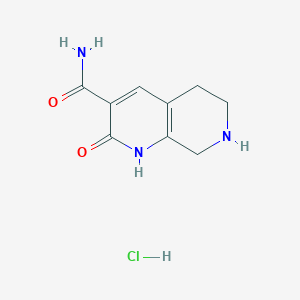
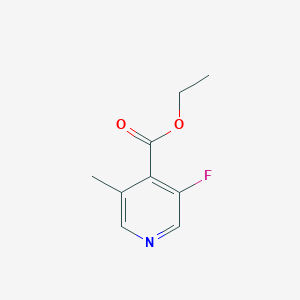
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)
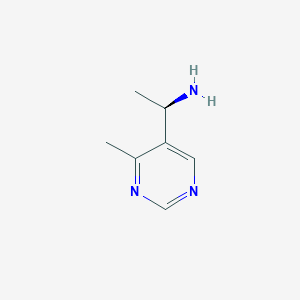
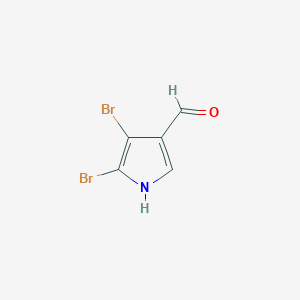

![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt](/img/structure/B1433473.png)
![Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1433474.png)
![Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1433475.png)

